3-(4-Bromo-1H-pyrazol-1-yl)-5-fluorobenzaldehyde
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Overview
Description
3-(4-Bromo-1H-pyrazol-1-yl)-5-fluorobenzaldehyde is an organic compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a bromo group at the 4-position and a fluorobenzaldehyde moiety at the 5-position, making it a valuable intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-5-fluorobenzaldehyde typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by reacting 4-bromopyrazole with appropriate reagents under controlled conditions.
Coupling with 5-Fluorobenzaldehyde: The 4-bromo-1H-pyrazole is then coupled with 5-fluorobenzaldehyde using a suitable catalyst and solvent to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1H-pyrazol-1-yl)-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base and a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Scientific Research Applications
3-(4-Bromo-1H-pyrazol-1-yl)-5-fluorobenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)-5-fluorobenzaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-5-fluorobenzaldehyde.
5-Fluorobenzaldehyde: Another precursor used in the synthesis.
3-(4-Bromo-1H-pyrazol-1-yl)methyl]aniline: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromo-substituted pyrazole ring and a fluorobenzaldehyde moiety makes it a valuable intermediate for synthesizing a variety of biologically active compounds .
Properties
Molecular Formula |
C10H6BrFN2O |
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Molecular Weight |
269.07 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)-5-fluorobenzaldehyde |
InChI |
InChI=1S/C10H6BrFN2O/c11-8-4-13-14(5-8)10-2-7(6-15)1-9(12)3-10/h1-6H |
InChI Key |
YKWNBTMFJFPCEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N2C=C(C=N2)Br)F)C=O |
Origin of Product |
United States |
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